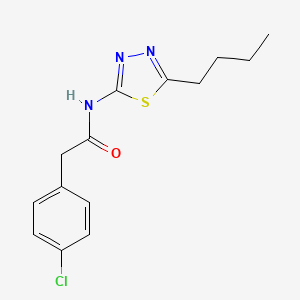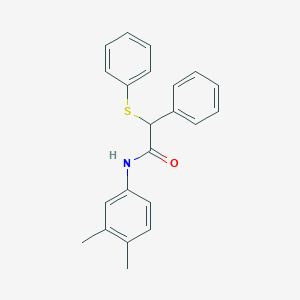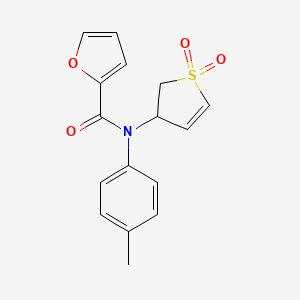![molecular formula C11H9BrN2O4 B5181370 4-[2-(2-bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5181370.png)
4-[2-(2-bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid, commonly known as BBABA, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. BBABA is a heterocyclic organic compound that contains a hydrazide functional group and a carboxylic acid group.
Wirkmechanismus
BBABA exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. BBABA also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BBABA has been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects
BBABA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases and cyclooxygenase-2. BBABA has also been shown to modulate the expression of various genes involved in cancer progression and inflammation. Physiologically, BBABA has been shown to reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BBABA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent therapeutic effects at low concentrations. However, BBABA also has several limitations. It is not very water-soluble, making it difficult to administer in vivo. Additionally, BBABA has not been extensively studied for its toxicity, which could limit its potential clinical use.
Zukünftige Richtungen
There are several future directions for the study of BBABA. One potential direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to study its potential use as a diagnostic tool for detecting cancer cells. Additionally, further studies are needed to investigate its toxicity and potential side effects in vivo.
Synthesemethoden
BBABA can be synthesized through a multistep process that involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate to form 2-(2-bromobenzoyl)hydrazine. This intermediate compound is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form BBABA. The final product can be purified through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
BBABA has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. BBABA has also been studied for its potential use as a diagnostic tool for detecting cancer cells.
Eigenschaften
IUPAC Name |
(E)-4-[2-(2-bromobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c12-8-4-2-1-3-7(8)11(18)14-13-9(15)5-6-10(16)17/h1-6H,(H,13,15)(H,14,18)(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMXKPRBMFXQRR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5181292.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5181297.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B5181320.png)
![4-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B5181340.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5181343.png)
![11-(4,5-dimethoxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5181350.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5181362.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methyl-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5181382.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181397.png)

